REACTION_CXSMILES
|
P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[CH2:14]([CH2:26][NH2:27])[CH2:15][C:16]([P:22]([O-:25])([OH:24])=[O:23])([P:18]([OH:21])([OH:20])=[O:19])[OH:17].[Na+]>O>[CH2:14]([CH2:26][NH2:27])[CH2:15][C:16]([P:18]([OH:20])([OH:21])=[O:19])([P:22]([OH:25])([OH:24])=[O:23])[OH:17] |f:0.1.2.3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
|
Name
|
sodium alendronate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
|
Name
|
|
Quantity
|
8.75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred with a rotary stirrer at 16 rpm for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
The suspension was placed in a tube
|
Type
|
CUSTOM
|
Details
|
the most part of the supernatant was removed
|
Type
|
FILTRATION
|
Details
|
The solid residue was filtered off
|
Type
|
WASH
|
Details
|
washed several times with small portions of ultrapure water
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |